molecular formula C18H28ClFINO2 B13730936 4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride CAS No. 455-80-1

4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride

Cat. No.: B13730936
CAS No.: 455-80-1
M. Wt: 471.8 g/mol
InChI Key: HQMLPMDFUQGCBW-UHFFFAOYSA-N
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Description

3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride is a heterocyclic organic compound with the molecular formula C18H28ClFINO2 and a molecular weight of 471.776 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a dibutylamino group, a fluorine atom, and an iodine atom attached to a benzoate ester.

Preparation Methods

The synthesis of 3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride involves several steps. One common method includes the esterification of 4-fluoro-3-iodobenzoic acid with 3-(dibutylamino)propanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with a dehydrating agent to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride involves its interaction with specific molecular targets. The dibutylamino group can interact with biological membranes, while the fluorine and iodine atoms may enhance its binding affinity to certain proteins or enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride can be compared with other similar compounds, such as:

    3-(dibutylamino)propyl 4-fluoro-3-chlorobenzoate hydrochloride: Similar structure but with a chlorine atom instead of iodine.

    3-(dibutylamino)propyl 4-fluoro-3-bromobenzoate hydrochloride: Similar structure but with a bromine atom instead of iodine.

    3-(dibutylamino)propyl 4-fluoro-3-methylbenzoate hydrochloride: Similar structure but with a methyl group instead of iodine.

The uniqueness of 3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride lies in its specific combination of functional groups, which can confer distinct chemical and biological properties .

Properties

CAS No.

455-80-1

Molecular Formula

C18H28ClFINO2

Molecular Weight

471.8 g/mol

IUPAC Name

3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate;hydrochloride

InChI

InChI=1S/C18H27FINO2.ClH/c1-3-5-10-21(11-6-4-2)12-7-13-23-18(22)15-8-9-16(19)17(20)14-15;/h8-9,14H,3-7,10-13H2,1-2H3;1H

InChI Key

HQMLPMDFUQGCBW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC(=C(C=C1)F)I.Cl

Origin of Product

United States

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